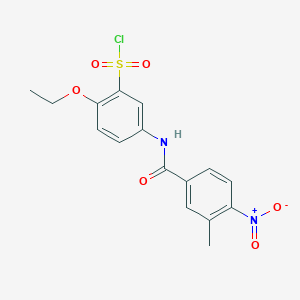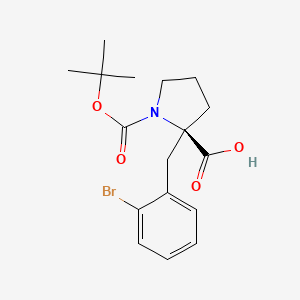
N-(4-tert-Butylbenzyl)-N-methylamin
Übersicht
Beschreibung
N-(4-tert-butylbenzyl)-N-methylamine: is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a tert-butyl group attached to the benzyl moiety, which imparts unique chemical properties to the compound
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-tert-butylbenzyl)-N-methylamine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features allow for the exploration of new pharmacophores and potential therapeutic agents.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its biological effects and mechanisms of action can lead to the discovery of new medications.
Industry: N-(4-tert-butylbenzyl)-N-methylamine is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
Target of Action
The primary target of N-(4-tert-butylbenzyl)-N-methylamine, also known as 1-(4-(tert-Butyl)phenyl)-N-methylmethanamine, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a molecular integrator of nociceptive stimuli, including protons, heat, inflammatory mediators, and vanilloids .
Mode of Action
This compound interacts with its target, TRPV1, by inhibiting the enzyme squalene epoxidase . This inhibition blocks the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical Pathways
The inhibition of squalene epoxidase disrupts the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol in the fungal cell membrane . This deficiency injures the cell, causing inhibition of growth .
Pharmacokinetics
The compound is metabolized by the liver and excreted in urine . The metabolic pathways involved are methylation and dealkylation .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, particularly against dermatophytes, aspergilli, dimorphic, and dematiaceous fungi . This is due to the disruption of the ergosterol biosynthesis pathway, which leads to a deficiency of ergosterol, an essential component of fungal cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylbenzyl)-N-methylamine typically involves the alkylation of N-methylamine with 4-tert-butylbenzyl chloride. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction can be represented as follows:
N-methylamine+4-tert-butylbenzyl chloride→N-(4-tert-butylbenzyl)-N-methylamine+HCl
Industrial Production Methods: In an industrial setting, the production of N-(4-tert-butylbenzyl)-N-methylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-tert-butylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted benzylamines.
Vergleich Mit ähnlichen Verbindungen
N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines: These compounds share the benzylamine core structure but have additional functional groups that confer different biological activities.
N-(4-tert-butylbenzyl)-N-methyl-1-naphthalenemethyl-amine hydrochloride: This compound is a benzylamine derivative with antifungal properties.
Uniqueness: N-(4-tert-butylbenzyl)-N-methylamine is unique due to the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability, lipophilicity, and reactivity, making it valuable in various applications.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCHOYJMLEAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368487 | |
| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65542-26-9 | |
| Record name | 4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65542-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-tert-butylphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)










